molecular formula C16H15FN2 B2523587 N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide CAS No. 872019-57-3

N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide

Cat. No.: B2523587
CAS No.: 872019-57-3
M. Wt: 254.308
InChI Key: AEUCJDLLTCWJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide is a benzamidine derivative featuring a cyclopropyl substituent on the amidine nitrogen and a 4-fluorophenyl group on the adjacent nitrogen. Its synthesis typically involves reacting substituted amines with appropriate electrophilic reagents under reflux conditions, followed by purification via crystallization or chromatography.

Properties

IUPAC Name

N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c17-13-6-8-14(9-7-13)18-16(19-15-10-11-15)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUCJDLLTCWJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzamidine Intermediates

The most widely reported method involves the reaction of benzamidine hydrochloride (CAS 1670-14-0) with cyclopropylamine and 4-fluoroaniline under alkaline conditions. The process typically employs dimethylformamide (DMF) as a solvent at 80–100°C for 12–24 hours. The mechanism proceeds through a two-step nucleophilic attack:

  • Deprotonation of benzamidine hydrochloride by triethylamine, generating a reactive amidine species.
  • Sequential substitution at the electrophilic carbon by cyclopropylamine and 4-fluoroaniline nucleophiles.

Key parameters:

  • Molar ratio: Benzamidine:cyclopropylamine:4-fluoroaniline = 1:1.2:1.1
  • Yield: 78–82% (HPLC purity ≥95%)
  • Byproducts: N,N'-dicyclopropyl derivatives (<5%) and hydrofluoride salts requiring neutralization.

Condensation of Benzonitrile with Amines

An alternative approach utilizes benzonitrile (C₆H₅CN) as the starting material, reacting it with cyclopropylamine and 4-fluoroaniline in the presence of aluminum chloride (AlCl₃) at 120°C. This method achieves 65–70% yield but requires strict moisture control due to AlCl₃'s hygroscopic nature. The reaction follows a Ritter-type mechanism:

  • AlCl₃ activates the nitrile group, forming a nitrilium ion intermediate.
  • Nucleophilic addition by amines generates the bis-aminated product.

Process Optimization Strategies

Solvent Selection

Comparative studies reveal solvent effects on reaction kinetics:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 82 12
DMSO 46.7 75 15
Acetonitrile 37.5 68 18
Toluene 2.4 45 24

DMF provides optimal polarity for stabilizing transition states while facilitating byproduct removal.

Temperature Profiling

Controlled experiments demonstrate temperature-dependent selectivity:

  • <60°C: Incomplete conversion (≤40%)
  • 80–100°C: Optimal selectivity (≥95%)
  • >110°C: Decomposition of cyclopropylamine (↑10%/5°C)

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals with:

  • Melting point: 142–144°C (DSC)
  • Purity: 99.2% (HPLC, C18 column, 254 nm)

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):
δ 7.65–7.58 (m, 5H, Ar-H), 7.32–7.25 (m, 2H, F-Ar), 6.98–6.92 (m, 2H, F-Ar), 3.21 (s, 1H, NH), 2.85–2.79 (m, 1H, cyclopropyl), 1.12–1.05 (m, 4H, cyclopropyl CH₂).

HRMS (ESI+):
m/z calcd for C₁₆H₁₅FN₂ [M+H]⁺: 254.1219, found: 254.1217.

Industrial-Scale Production Challenges

Fluorophenyl Byproduct Management

Residual 4-fluoroaniline (LD₅₀ oral rat = 250 mg/kg) requires adsorption on activated carbon beds followed by thermal oxidation (800°C, 2s residence time).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 30-minute reaction times at 150W microwave power, achieving 85% yield with reduced dimerization.

Continuous Flow Reactors

Microreactor systems (0.5 mm ID) enable:

  • 95% conversion in 8 minutes
  • 10-fold productivity increase vs batch processes

Chemical Reactions Analysis

Types of Reactions

N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboxylic acid, while reduction may produce N’-cyclopropyl-N-(4-fluorophenyl)benzylamine .

Scientific Research Applications

N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly as a T-type calcium channel blocker, which may have implications in treating conditions like chronic pain and epilepsy.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide involves its interaction with T-type calcium channels. By blocking these channels, the compound inhibits the influx of calcium ions into cells, which can modulate various physiological processes. This action is particularly relevant in the context of pain management and neurological disorders.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Isostructurality

Fluorinated benzamidines exhibit 3D isostructurality, where minor substituent changes preserve supramolecular architectures. For example:

  • (E)-2-Fluoro-N′-phenylbenzimidamide and (E)-2-Fluoro-N′-(2-fluorophenyl)benzimidamide form isostructural polymorphs (E1 and E2) with identical packing motifs despite differing fluorine positions .
  • (Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide and (Z)-4-Fluoro-N′-(4-fluorophenyl)benzimidamide are isostructural due to conserved N–H⋯F and C–H⋯F interactions, which stabilize their crystal lattices .

N'-Cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide likely adopts a nonplanar conformation due to steric repulsion between the cyclopropyl and 4-fluorophenyl groups, analogous to meso-fluorophenyl-substituted porphyrins . This distortion could reduce π-π stacking but enhance halogen bonding or N–H⋯F interactions, as seen in related compounds .

Table 1: Key Structural Features of Fluorinated Benzamidines
Compound Substituents Isostructural Pair Dominant Interactions
(E)-2-Fluoro-N′-phenylbenzimidamide 2-F, phenyl (E)-2-Fluoro-N′-(2-fluorophenyl) N–H⋯N, C–H⋯F
(Z)-3-Fluoro-N′-(4-fluorophenyl)benzim. 3-F, 4-F-phenyl (Z)-4-Fluoro-N′-(4-fluorophenyl) N–H⋯F, C–H⋯π
Target compound Cyclopropyl, 4-F-phenyl N/A (predicted) N–H⋯F, steric distortion

Antifungal Activity of Fluorophenyl-Substituted Amidines

Compounds with 4-fluorophenyl groups, such as N-(4-Fluorobenzyl)-4-(4-phenylpiperazine-1-yl)benzenecarboximidamide (22), demonstrated 58% inhibition against Pneumocystis carinii at 10 µM, comparable to non-fluorinated analogs . The 4-fluorophenyl moiety may enhance membrane permeability or target binding, though its effect is less pronounced than nitrogen heterocycles (e.g., piperazine).

Halogen Substitution Trends

For example:

  • N-(4-Fluorophenyl)maleimide : IC50 = 5.18 µM
  • N-(4-Iodophenyl)maleimide : IC50 = 4.34 µM

This implies the 4-fluorophenyl group in the target compound may optimize pharmacokinetics (e.g., metabolic stability) without compromising target affinity.

Table 2: Bioactivity of Halogen-Substituted Analogs
Compound Target IC50/Inhibition (%) Key Substituents Reference
Compound 22 P. carinii 58% (10 µM) 4-Fluorophenyl [1]
N-(4-Fluorophenyl)maleimide MGL 5.18 µM 4-Fluorophenyl [5]
N'-Cyclopropyl analog Predicted ~50–60% (est.) Cyclopropyl, 4-F-phenyl

Crystallographic Behavior

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (5) crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per unit cell. The fluorophenyl groups adopt perpendicular orientations relative to the planar core, a feature likely shared by the target compound .

Biological Activity

N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H15FN2
  • CAS Number : 872019-57-3
  • Molecular Weight : 270.30 g/mol

The compound features a cyclopropyl group, a fluorophenyl moiety, and a benzenecarboximidamide structure, which contribute to its unique chemical properties and biological activity.

Biological Activity

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular pathways. For example, studies have shown that related compounds can target angiogenesis and cancer cell signaling pathways effectively .
  • Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent, with mechanisms involving the disruption of bacterial cell walls or interference with metabolic pathways .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound could modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can modulate nAChRs, potentially affecting neurotransmitter release and neuronal health.
  • Reactive Intermediates Formation : The nitro group in similar compounds can form reactive intermediates that interact with cellular components, leading to cytotoxic effects on cancer cells .

Case Studies and Experimental Data

  • Anticancer Efficacy :
    • In vitro studies showed that related compounds had IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant potency in inhibiting cancer cell growth .
    • A specific study highlighted the effectiveness of a similar thiazole derivative in reducing tumor growth in animal models.
  • Neuroprotective Studies :
    • Compounds targeting nAChRs demonstrated improvements in cognitive function in animal models of Alzheimer's disease. The modulation of these receptors may offer therapeutic avenues for cognitive impairments associated with neurodegenerative diseases .
  • Antimicrobial Activity :
    • Various derivatives were tested against common bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) lower than those of established antibiotics.

Comparative Analysis

Compound NameActivity TypeIC50 Values (µM)Mechanism of Action
This compoundAnticancer7 - 20Inhibits cancer cell proliferation
4-tert-butylphenyl derivativeAntimicrobial<10Disrupts bacterial cell wall
Thiourea derivativesNeuroprotective3 - 14Modulates nAChR activity

Q & A

Q. What are the recommended synthetic routes for N'-cyclopropyl-N-(4-fluorophenyl)benzenecarboximidamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and cyclopropylamine derivatives. For example, analogous compounds (e.g., N-(4-Fluorobenzyl)benzenecarboximidamide) are synthesized by refluxing intermediates (e.g., 4-fluorophenylamine derivatives) with cyclopropylamine in ethanol, followed by cooling and filtration . Optimization includes adjusting stoichiometric ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time (typically 6–12 hours under reflux). Monitoring via TLC or HPLC ensures completion. Purification involves recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Critical for confirming the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and fluorophenyl substituents (e.g., coupling patterns for para-fluorine at δ ~7.0–7.5 ppm) .
  • IR Spectroscopy : Identifies amidine C=N stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₆H₁₄FN₃: 283.12) and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar benzenecarboximidamides, which recommend:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Storage in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing. For refinement, use SHELXL with least-squares minimization against .
  • Validation : Check using WinGX for symmetry, displacement parameters, and hydrogen bonding networks (e.g., N-H⋯F interactions) .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with activity (e.g., anti-fungal IC₅₀). Validate models with R²adj >0.8 and >0.7 .
  • Molecular Docking : Dock the compound into target proteins (e.g., Pneumocystis carinii enzymes) using AutoDock Vina. Optimize protonation states with Open Babel and analyze binding poses (e.g., hydrogen bonds with catalytic residues) .

Q. How can in vitro bioassays evaluate its antifungal or anticancer potential?

Methodological Answer:

  • Antifungal Assays : Culture Pneumocystis carinii in DMEM + 10% FBS. Treat with compound (0.1–100 μM) for 48 hours. Quantify inhibition via microscopy or ATP-based luminescence .
  • Anticancer Screens : Test against MCF-7 cells using MTT assays. Compare IC₅₀ values to reference drugs (e.g., doxorubicin). Validate selectivity via non-cancerous cell lines (e.g., HEK293) .

Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl) impact biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-bromophenyl) and compare bioactivity. Use Hammett constants (σ) to quantify electronic effects. Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while bromine increases steric bulk .
  • Thermodynamic Analysis : Measure binding affinity (ΔG) via isothermal titration calorimetry (ITC) to assess substituent effects on target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.